molecular formula C9H19NO B13567221 rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis

rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis

Cat. No.: B13567221
M. Wt: 157.25 g/mol
InChI Key: WLIWCCFSVLOCRP-RKDXNWHRSA-N
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Description

“rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” is a chiral piperidine derivative. Piperidine compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound’s unique stereochemistry and functional groups make it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpiperidine and isopropanol.

    Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) to deprotonate the alcohol, followed by nucleophilic substitution to introduce the isopropoxy group.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, including temperature control and solvent selection.

    Automated Processes: Employing automated processes for continuous production and monitoring.

Chemical Reactions Analysis

Types of Reactions

“rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a catalyst (e.g., palladium on carbon) can modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride as a base and various alkyl halides as electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, “rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.

Biology

The compound’s biological applications include its use as a building block in the synthesis of bioactive molecules. Researchers study its interactions with biological targets to develop new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may act as ligands for receptors or enzymes, influencing various physiological processes.

Industry

Industrially, the compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of “rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-methylpiperidine: A simpler analog without the isopropoxy group.

    4-isopropoxypiperidine: Lacks the methyl group at the 2-position.

    cis-2,4-dimethylpiperidine: Contains two methyl groups but no isopropoxy group.

Uniqueness

“rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” is unique due to its specific stereochemistry and functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(2R,4R)-2-methyl-4-propan-2-yloxypiperidine

InChI

InChI=1S/C9H19NO/c1-7(2)11-9-4-5-10-8(3)6-9/h7-10H,4-6H2,1-3H3/t8-,9-/m1/s1

InChI Key

WLIWCCFSVLOCRP-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)OC(C)C

Canonical SMILES

CC1CC(CCN1)OC(C)C

Origin of Product

United States

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